Chiral Purity: (S)-Enantiomer Versus Racemic Mixture and (R)-Enantiomer
The commercially supplied (S)-enantiomer (CAS 1259811-59-0) is available at a specified purity of 95–98% as the single stereoisomer . The racemic mixture (CAS 1337694-74-2) is also commercially available but lacks stereochemical definition. For any synthetic application requiring enantiospecific incorporation—such as the preparation of diastereomerically pure drug candidates—only the single enantiomer guarantees the desired stereochemical outcome. The (R)-enantiomer (CAS not explicitly specified for the 5-bromo-7-chloro variant but structurally analogous to other (R)-5-bromo-1-aminotetralins) would yield the opposite absolute configuration in downstream products.
| Evidence Dimension | Enantiomeric purity specification |
|---|---|
| Target Compound Data | Single (S)-enantiomer, ≥95% purity (up to 98%) |
| Comparator Or Baseline | Racemic mixture (CAS 1337694-74-2); (R)-enantiomer (no equivalent purity specification located) |
| Quantified Difference | Absolute stereochemical designation (S vs. R vs. racemic); purity differential up to 3 percentage points between suppliers |
| Conditions | Commercial supplier specifications; no specific chiral HPLC or optical rotation data available in primary literature |
Why This Matters
For medicinal chemistry programs requiring enantiopure building blocks, the availability of the defined (S)-enantiomer eliminates the need for costly in-house chiral resolution and ensures stereochemical fidelity in SAR studies.
